![molecular formula C17H14O7S B2597204 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 637749-07-6](/img/structure/B2597204.png)
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate
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Description
“3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate” is a chemical compound with the molecular formula C17H14O7S . It is also known as Chromomycin A3 and belongs to the aureolic acid family.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COc1ccc(Oc2cc3c(cc2OC)C(=O)OC3=O)cc1
. This representation provides a text-based way to describe the structure of the compound.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Diethyltin-Based Self-Assemblies : A study describes the synthesis and characterization of diethyltin(methoxy)methanesulfonate and its reaction with t-butylphosphonic acid, leading to compounds with three-dimensional self-assemblies. This highlights the potential for creating complex structures from methanesulfonate derivatives (R. Shankar et al., 2011).
Microwave-Assisted Synthesis : Efficient synthesis of bis(4-hydroxy-2H-chromen-2-ones) was achieved through methanesulfonic acid-catalyzed, microwave-assisted reaction, illustrating the utility of methanesulfonate as a catalyst in organic synthesis (Xan Qi et al., 2014).
Chemical Transformations
Methanesulfonic Acid from Methane : A process for direct conversion of methane to methanesulfonic acid with high selectivity and yield is reported, demonstrating a selective industrial route that could be relevant for the utilization of methane and related compounds (Christian Díaz-Urrutia & T. Ott, 2019).
Sulfonamide Derivatives and Complexes : Synthesis, characterization, and the antibacterial activity of new sulfonamide derivatives and their metal complexes offer insights into the bioactive potential of methanesulfonate-related compounds (Ü. Özdemir et al., 2009).
Proton Exchange Membranes
- Poly(arylene ether sulfone)s : The development of sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells suggests applications in energy technology. This research indicates the potential for methanesulfonate derivatives in high-performance materials (D. Kim et al., 2008).
properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7S/c1-21-11-4-3-5-12(8-11)23-16-10-22-15-9-13(24-25(2,19)20)6-7-14(15)17(16)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMQLXJFFPTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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